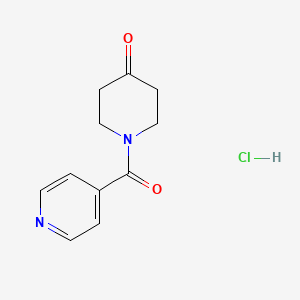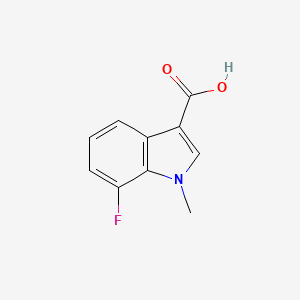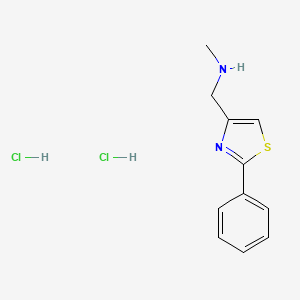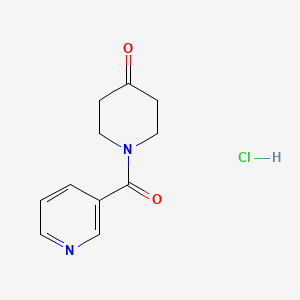
3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride
Vue d'ensemble
Description
3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O and its molecular weight is 251.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Characterization of Substituted Compounds
In the field of chemistry, 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is utilized in the synthesis and characterization of various compounds. For instance, Sedlák et al. (2008) demonstrated its use in preparing carboxamides and 4,5-dihydro-1H-imidazol-5-ones, contributing to the development of novel chemical structures (Sedlák et al., 2008).
2. Development of Antitumor Agents
The compound has significant implications in the development of antitumor agents. For example, Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, which shows promise as an anticancer drug (Zhou et al., 2008).
3. Enzymatic Reaction Studies
This compound is also used in studying enzymatic reactions. Abdel-Monem (1975) explored the N-demethylation of related compounds by rodent liver homogenates, contributing to our understanding of enzyme-catalyzed reactions (Abdel-Monem, 1975).
4. Polymer Science Applications
In polymer science, Yang and Lin (1995) utilized derivatives of this compound for the synthesis of polyamides and polyimides, thereby expanding the range of materials with potential applications in various industries (Yang & Lin, 1995).
5. Development of Inhibitors for Biochemical Pathways
Research by Bebernitz et al. (2000) focused on developing anilide derivatives of (R)-3,3, 3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways, highlighting the compound's role in biochemistry (Bebernitz et al., 2000).
6. Exploration in Organic Synthesis
Further, the compound has been employed in organic synthesis. Mikroyannidis (1997) used related compounds for creating polyamides and polyimides containing pyrazoline moieties, demonstrating its versatility in synthetic chemistry (Mikroyannidis, 1997).
Mécanisme D'action
Target of Action
The primary target of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is the Folate Receptor Alpha (FolRα) . This receptor plays a crucial role in the transport of folate, a type of vitamin B, across cell membranes. It is overexpressed in certain types of cancers, including ovarian and endometrial cancers .
Mode of Action
The compound interacts with its target through a process known as antibody-drug conjugation . It is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . This results in a homogeneous antibody-drug conjugate (ADC) with a drug-antibody ratio (DAR) of 4 . The ADC binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) .
Biochemical Pathways
The compound affects the tubulin biochemistry within the cell . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton. The released cytotoxin, SC209, targets tubulin, disrupting the cell’s structure and function .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. It is stable in circulation with no change in DAR for up to 21 days and has a half-life of 6.4 days in mice . This suggests that the compound has good bioavailability, allowing it to reach its target cells effectively.
Result of Action
The action of the compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This indicates that the compound is effective in reducing the growth of cancer cells that overexpress the FolRα receptor.
Propriétés
IUPAC Name |
3-(3-aminophenyl)-N-methylpropanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-12-10(13)6-5-8-3-2-4-9(11)7-8;;/h2-4,7H,5-6,11H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCRJRKUWSBWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC(=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3095925.png)

![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095941.png)
![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095944.png)

![[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3095953.png)
![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3095955.png)



![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3095975.png)
![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3095982.png)

